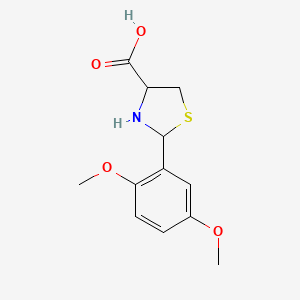

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(2,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring substituted at position 2 with a 2,5-dimethoxyphenyl group and a carboxylic acid moiety at position 2. The thiazolidine scaffold is notable in medicinal chemistry due to its presence in bioactive molecules, often associated with enzyme inhibition, antimicrobial activity, or metabolic modulation. The dimethoxyphenyl substituent contributes electron-donating effects via methoxy groups, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKMNMNGFBXVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Methods

Preparation of 2,5-Dimethoxybenzaldehyde

The synthesis of 2,5-dimethoxybenzaldehyde, a critical precursor, follows a multi-step sequence starting from anethole (1-methoxy-4-prop-1-en-1-ylbenzene).

Oxidative Cleavage of Anethole :

Anethole undergoes oxidation with sodium bichromate in sulfuric acid to yield anisaldehyde (4-methoxybenzaldehyde). This step achieves a 45.5% yield under controlled temperatures (≤40°C).Baeyer-Villiger Oxidation :

Anisaldehyde reacts with performic or peracetic acid in dichloromethane to form O-formyl-4-methoxyphenol. Refluxing for 21 hours followed by hydrolysis in aqueous NaOH yields 4-methoxyphenol (68.3% yield).Reimer-Tiemann Formylation :

4-Methoxyphenol undergoes formylation with chloroform in NaOH, producing 2-hydroxy-5-methoxybenzaldehyde (94% purity). This step introduces the aldehyde group ortho to the methoxy substituent.Methylation :

The phenolic hydroxyl group is methylated using dimethyl sulfate in acetone with potassium carbonate, yielding 2,5-dimethoxybenzaldehyde (98% purity).

Table 1: Synthesis of 2,5-Dimethoxybenzaldehyde

| Step | Reaction | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Anethole oxidation | H₂SO₄, Na₂Cr₂O₇, ≤40°C | 45.5% | 90%+ |

| 2 | Baeyer-Villiger oxidation | HCOOH/H₂O₂, DCM, reflux | 68.3% | 95% |

| 3 | Reimer-Tiemann formylation | CHCl₃, NaOH, 70°C | 88.5% | 94% |

| 4 | Methylation | (CH₃O)₂SO₂, K₂CO₃, acetone | 75.6% | 98% |

Condensation with Cysteine Derivatives

The thiazolidine ring is formed via condensation of 2,5-dimethoxybenzaldehyde with L-cysteine under acidic conditions.

Mechanism :

- Schiff Base Formation : The aldehyde reacts with the amine group of cysteine, forming an imine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the cysteine thiol group generates the thiazolidine ring.

Procedure :

- 2,5-Dimethoxybenzaldehyde (1.0 eq) and L-cysteine (1.2 eq) are refluxed in ethanol with catalytic HCl (0.1 M) for 12 hours.

- The crude product is purified via recrystallization from ethanol/water, yielding 60–65% of the target compound.

Key Considerations :

Enzymatic Synthesis Approaches

Microbial Enzyme Catalysis

Patents describe enzymatic methods using 2-amino-thiazoline-4-carboxylic acid (ATC) and microbial enzymes to synthesize thiazolidine derivatives.

Procedure :

- Substrate Preparation : ATC is combined with 2,5-dimethoxybenzaldehyde in aqueous solution.

- Enzyme Source : Achromobacter or Bacillus spp. cultures (OD₆₀₀ = 0.8–1.2) are added to catalyze the condensation.

- Reaction Conditions : 30°C, pH 7.0–7.5, 24–48 hours.

Advantages :

Industrial-Scale Production Considerations

Chemical Process Scalability

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–65% | 75–80% |

| Reaction Time | 12–24 hours | 24–48 hours |

| Stereoselectivity | Moderate (racemic) | High (≥90% ee) |

| Scalability | High | Moderate |

| Cost | $120–150/kg | $200–220/kg |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Methoxy vs. In contrast, the difluorophenyl analog (CAS 64299-86-1) exhibits stronger electronegativity, which may improve metabolic stability and oxidative resistance .

- Hydroxy-Methoxy Hybrid: The Parchem compound (CAS 1092935-95-9) features a 4-hydroxy-3,5-dimethoxyphenyl group.

Steric and Stereochemical Considerations

- Stereochemistry : The (4S)-configured analogs (e.g., CAS 1092935-95-9) highlight the importance of stereochemistry in biological activity. The S-configuration at C4 may influence binding affinity in chiral environments, such as enzyme active sites .

- Bulkier Substituents : The benzodioxol-containing analog (sc-305800) incorporates a fused ring system, increasing steric bulk. This could enhance binding to hydrophobic pockets but may reduce membrane permeability .

Pharmacokinetic Implications

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in CAS 69578-21-8 introduces strong electron donation, raising the compound’s basicity. This could alter its distribution and excretion profile compared to the target compound’s methoxy-substituted derivative .

- Metabolic Stability : Fluorinated analogs (e.g., CAS 64299-86-1) are less prone to cytochrome P450-mediated oxidation, suggesting longer half-lives in vivo compared to methoxy-substituted derivatives .

Biological Activity

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as a tyrosinase inhibitor. This article reviews its synthesis, biological evaluations, and implications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₅NO₄S

- Molecular Weight : 269.3168 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of substituted phenyl groups with thiazolidine derivatives. The specific synthetic pathway can vary based on the desired substituents on the aromatic ring.

Tyrosinase Inhibition

One of the most significant biological activities of this compound is its inhibition of the enzyme tyrosinase, which is crucial in melanin biosynthesis. Research indicates that derivatives of thiazolidine-4-carboxylic acid can effectively inhibit tyrosinase activity:

- Inhibition Rate : A derivative (2g) exhibited a 66.47% inhibition of l-DOPA oxidase activity at a concentration of 20 μM.

- Mechanism : Kinetic studies suggest that this compound acts as a competitive inhibitor for tyrosinase, binding to the active site and preventing substrate conversion.

Case Study: Melanin Production in B16 Cells

In vitro studies using B16 melanoma cells showed that treatment with 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid resulted in a significant reduction in melanin levels. This suggests its potential application in skin-whitening products or therapies for hyperpigmentation disorders.

Comparative Biological Activity

The following table summarizes the biological activity of various thiazolidine derivatives compared to 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid:

| Compound | Tyrosinase Inhibition (%) | IC50 (μM) | Comments |

|---|---|---|---|

| 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | 66.47 | 20 | Competitive inhibitor |

| (2R/S)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) | 70.00 | 15 | Stronger inhibition than the parent compound |

| Other thiazolidine derivatives | Varies | Varies | Generally lower inhibition rates |

Mechanistic Insights

Molecular docking studies have been conducted to understand the interaction between 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and tyrosinase. These studies reveal that the compound fits well within the active site of tyrosinase, suggesting strong binding affinity and potential for further optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation of 2,5-dimethoxyphenyl-substituted aldehydes with cysteine derivatives. For example, analogous thiazolidine-4-carboxylic acids are synthesized via cyclization of cysteine with aryl aldehydes under acidic conditions . Purity (>95%) is achieved via recrystallization or chromatography, as validated by HPLC and mass spectrometry. Purity standards for structurally similar compounds are described in pharmacopeial guidelines, such as those in Pharmacopeial Forum .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : The presence of N-H stretching (1571–1580 cm⁻¹) in 2-aryl-substituted thiazolidine-4-carboxylic acids confirms the thiazolidine ring .

- NMR : H and C NMR can resolve stereochemistry at the 4-position, critical for biological activity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, as shown for related thiazolidine derivatives .

Advanced Research Questions

Q. How does stereochemistry at the 4-position of the thiazolidine ring influence pharmacological activity?

- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) is required to isolate (4R)- and (4S)-isomers. For example, (4R)-configured analogs of thiazolidine-4-carboxylic acids exhibit enhanced binding to enzymatic targets like ACE inhibitors, as demonstrated in stereochemical studies . Computational docking (e.g., AutoDock Vina) can predict binding affinities of stereoisomers to receptors .

Q. How can computational models predict the bioavailability and metabolic stability of this compound?

- Methodological Answer :

- In Silico ADME : Tools like SwissADME predict logP (lipophilicity) and bioavailability based on substituent effects. The 2,5-dimethoxy groups may reduce metabolic clearance compared to nitro- or halogen-substituted analogs .

- Molecular Dynamics Simulations : Analyze interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., 2-(4-nitrophenyl)- vs. 2-(3,4-dimethoxyphenyl)- derivatives) show that electron-donating groups (methoxy) enhance antioxidant activity, while electron-withdrawing groups (nitro) improve antimicrobial properties . Dose-response assays (IC₅₀) and SAR tables should be used to quantify these effects .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., Pharmacopeial Forum , retracted studies ) to identify outliers.

- Reproducibility Checks : Replicate synthesis and bioassays under standardized conditions (e.g., pH, solvent). For example, retracted studies on thiazolidine derivatives often lack purity validation .

- Statistical Tools : Use ANOVA to compare activity data across substituent groups and identify confounding variables (e.g., impurity levels ).

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer :

- COX-2 Inhibition Assay : Measure IC₅₀ using fluorometric kits, comparing to celecoxib as a positive control.

- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in LPS-stimulated macrophages .

- Dose Optimization : Start with 1–100 μM ranges, as validated for structurally related thiazolidine derivatives .

Quality Control and Validation

Q. What pharmacopeial standards apply to the analytical validation of this compound?

- Methodological Answer : Follow USP-NF guidelines for small molecules:

- HPLC : Column: C18 (4.6 × 250 mm); Mobile phase: Acetonitrile/0.1% TFA (70:30); Flow rate: 1.0 mL/min .

- Residual Solvents : GC-MS validation per ICH Q3C limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.